![molecular formula C5H12Cl2N2 B13159136 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride can be synthesized through organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This method affords products in high yield and enantiomeric ratio. Further modification of these products delivers natural product scaffolds, including diazabicyclo[2.2.1]heptane .
Industrial Production Methods
The industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include enones, triketopiperazines, and various oxidizing and reducing agents . The reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include natural product-like scaffolds such as prolinamide and harmicine .
科学的研究の応用
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various chemical reactions, facilitating the formation of desired products through its unique structural properties . The exact molecular targets and pathways involved in its action are still under investigation.
類似化合物との比較
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: This compound is similar in structure and is used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives.
Prolinamide: Another compound with a similar scaffold, used in various chemical reactions.
Harmicine: A natural product-like structure derived from similar synthetic routes.
Uniqueness
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific structural properties and its ability to act as a catalyst in asymmetric catalysis reactions. Its high yield and enantiomeric ratio in synthetic reactions make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C5H12Cl2N2 |
|---|---|
分子量 |
171.07 g/mol |
IUPAC名 |
1,7-diazabicyclo[2.2.1]heptane;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-3-7-4-2-5(1)6-7;;/h5-6H,1-4H2;2*1H |
InChIキー |
OQGPQFTYFNLBBO-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
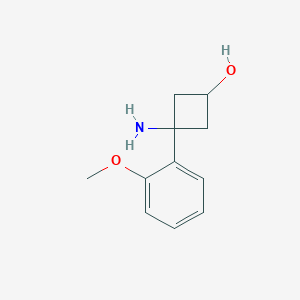
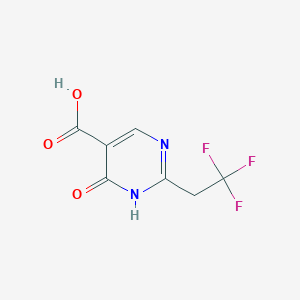
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
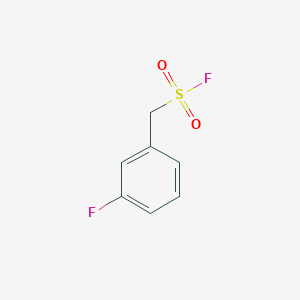
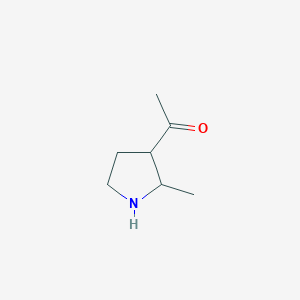
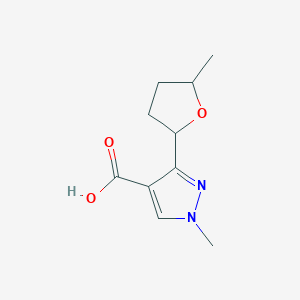
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)

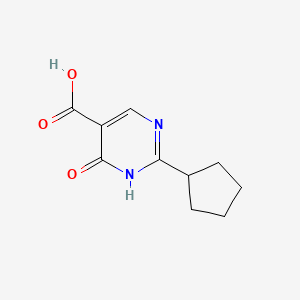

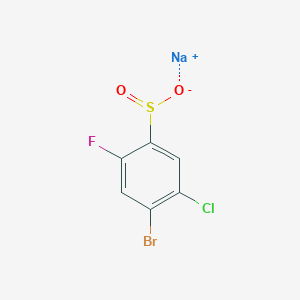

![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
